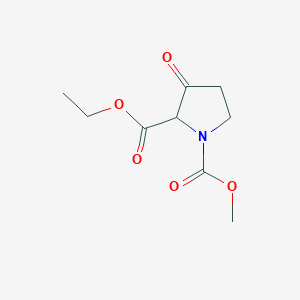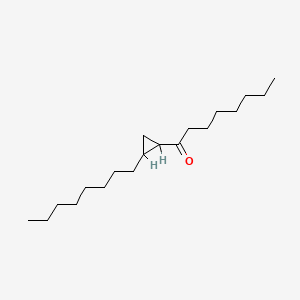
1-Octanone, 1-(2-octylcyclopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Octanone, 1-(2-octylcyclopropyl)- is an organic compound with the molecular formula C19H36O It is a ketone characterized by the presence of a cyclopropyl group attached to an octyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanone, 1-(2-octylcyclopropyl)- typically involves the reaction of octylcyclopropane with an appropriate ketone precursor under controlled conditions. One common method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the cyclopropyl group into the ketone structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 1-Octanone, 1-(2-octylcyclopropyl)- may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Octanone, 1-(2-octylcyclopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated cyclopropyl derivatives.
科学研究应用
1-Octanone, 1-(2-octylcyclopropyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Octanone, 1-(2-octylcyclopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-Octanone: A simpler ketone without the cyclopropyl group.
Cyclopropyl ketones: Compounds with a cyclopropyl group attached to different ketone structures.
Octylcyclopropane: A hydrocarbon with a cyclopropyl group attached to an octyl chain.
Uniqueness
1-Octanone, 1-(2-octylcyclopropyl)- is unique due to the presence of both the cyclopropyl group and the octyl chain, which can impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
54965-36-5 |
|---|---|
分子式 |
C19H36O |
分子量 |
280.5 g/mol |
IUPAC 名称 |
1-(2-octylcyclopropyl)octan-1-one |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-17-16-18(17)19(20)15-13-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI 键 |
WUGGWBIADTUGGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CC1C(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


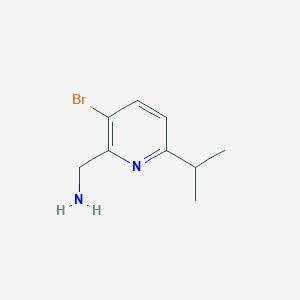

![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
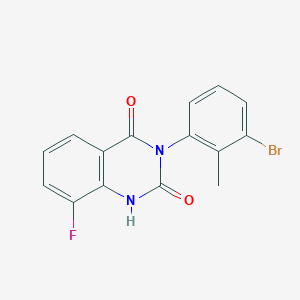
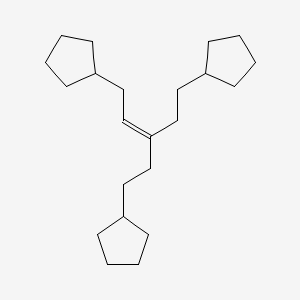
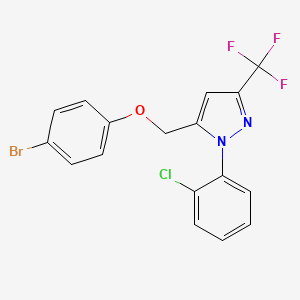
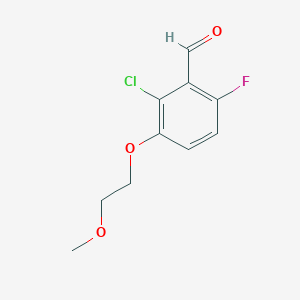
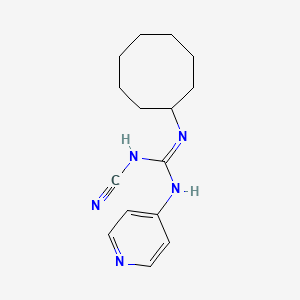
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
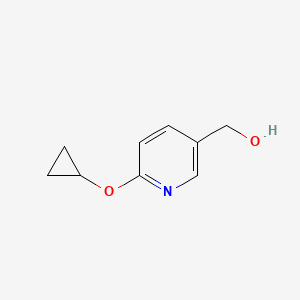
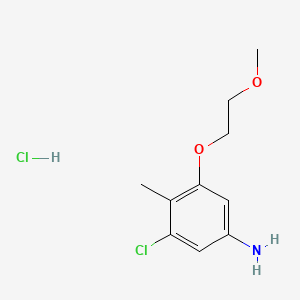
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)
